molecular formula C16H22N4O4S2 B2366221 1-(benzylsulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane CAS No. 2034245-28-6

1-(benzylsulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane

Cat. No. B2366221
CAS RN: 2034245-28-6
M. Wt: 398.5
InChI Key: JCASADGAKAIZMO-UHFFFAOYSA-N
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Description

1-(benzylsulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Chemical Synthesis and Reactivity

The compound's utility is highlighted in chemical syntheses involving diazo compounds and sulfones. For instance, the work by Dean and Park explores the ring expansion of coumarin derivatives using diazo compounds, revealing the importance of sulfone groups in facilitating such reactions (Dean & Park, 1976). Similarly, Lavanya, Padmavathi, and Padmaja's study on the synthesis of bis(arylmethanesulfonylpyrroles and pyrazoles) and their antioxidant activity underscores the compound's role in generating molecules with potential therapeutic benefits (Lavanya, Padmavathi, & Padmaja, 2014).

Antioxidant Properties

The antioxidant properties of sulfone-containing pyrazoles, as demonstrated in the synthesis and evaluation of bis(arylmethanesulfonylpyrroles and pyrazoles), highlight the compound's potential in contributing to antioxidant research. The study found that compounds with methoxy substituents on the aromatic ring displayed greater antioxidant activity, suggesting the compound's utility in designing antioxidant agents (Lavanya, Padmavathi, & Padmaja, 2014).

Heterocyclic Chemistry

The application in heterocyclic chemistry is evident in the synthesis of optically pure cyclopropanes from sulfinyl and sulfonyl pyrazolines, showcasing the compound's relevance in stereoselective synthesis and its impact on developing new methodologies for generating optically active molecules (Cruz Cruz, Yuste, Martín, Tito, & García Ruano, 2009).

properties

IUPAC Name

1-benzylsulfonyl-4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O4S2/c1-18-13-16(12-17-18)26(23,24)20-9-5-8-19(10-11-20)25(21,22)14-15-6-3-2-4-7-15/h2-4,6-7,12-13H,5,8-11,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCASADGAKAIZMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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